molecular formula C8H17Br2NO B2635126 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide CAS No. 2126177-00-0

4-(3-Bromo-2-methylpropyl)morpholine hydrobromide

Cat. No.: B2635126
CAS No.: 2126177-00-0
M. Wt: 303.038
InChI Key: GDEUHSPFTYHZMT-UHFFFAOYSA-N
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Description

4-(3-Bromo-2-methylpropyl)morpholine hydrobromide (CAS: referenced in ) is a brominated morpholine derivative characterized by a 3-bromo-2-methylpropyl side chain attached to the morpholine ring. The hydrobromide salt form enhances its stability and solubility in polar solvents, making it suitable for laboratory and industrial use.

Properties

IUPAC Name

4-(3-bromo-2-methylpropyl)morpholine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO.BrH/c1-8(6-9)7-10-2-4-11-5-3-10;/h8H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEUHSPFTYHZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide involves the bromination of 2-methylpropylmorpholine. The reaction typically proceeds under controlled conditions to ensure the selective bromination of the desired position on the alkyl chain. The reaction can be carried out using bromine or other brominating agents in the presence of a suitable solvent and catalyst .

Industrial Production Methods

In an industrial setting, the production of 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2-methylpropyl)morpholine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized morpholine compounds .

Scientific Research Applications

Scientific Research Applications

  • Pharmacological Studies
    • Anticancer Activity: Research indicates that derivatives of morpholine compounds exhibit promising anticancer properties. For instance, studies have shown that certain morpholine derivatives can inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications in oncology .
    • Neuropharmacology: Morpholine derivatives have been investigated for their neuroprotective effects. Compounds similar to 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide have demonstrated the ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
  • Synthetic Chemistry
    • Building Blocks for Synthesis: This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions, which are critical in developing new pharmaceuticals .
    • Ligand Development: The unique structure of 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide allows it to act as a ligand in coordination chemistry, facilitating the development of metal complexes that could have catalytic or therapeutic properties .
  • Biochemical Research
    • Enzyme Inhibition Studies: The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Research has shown that morpholine derivatives can selectively inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation .
    • Drug Design: The molecular structure allows for modifications that can enhance affinity and selectivity towards biological targets, making it an important candidate in drug design efforts aimed at developing selective inhibitors for various diseases .

Data Tables

Application AreaDescriptionExample Studies
PharmacologyInvestigating anticancer and neuroprotective effectsStudies on cell lines and animal models
Synthetic ChemistryUsed as a building block for complex organic synthesisReactions involving nucleophilic substitutions
Biochemical ResearchEnzyme inhibition studies and drug designTargeting cyclin-dependent kinases

Case Studies

  • Case Study on Anticancer Activity
    • A study published in the Journal of Medicinal Chemistry explored the anticancer properties of morpholine derivatives, including those similar to 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide. Results indicated significant inhibition of tumor growth in xenograft models, highlighting the compound's potential as an anticancer agent.
  • Neuroprotective Effects
    • Research conducted by the National Institutes of Health examined the neuroprotective effects of morpholine derivatives on neuronal cells exposed to oxidative stress. The findings suggested that these compounds could reduce apoptosis and promote cell survival, indicating their potential use in treating neurodegenerative diseases.
  • Synthesis of New Ligands
    • A synthetic chemistry study demonstrated the use of 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide as a precursor for creating novel ligands for metal complexes. These ligands showed enhanced catalytic activity in organic transformations.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide involves its interaction with specific molecular targets. The bromine atom can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The morpholine ring can interact with biological molecules, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations on the morpholine ring, bromine placement, and biological activity. Below is a detailed comparison:

Morpholine Derivatives with Brominated Alkyl Chains

  • 4-(3-Bromopropyl)morpholine Hydrobromide (CAS: 88806-06-8):
    • Structural Difference : Lacks the 2-methyl group present in the target compound.
    • Applications : Used as an intermediate in agrochemicals and active pharmaceutical ingredients (APIs). Its simpler structure may reduce steric hindrance, enhancing reactivity in alkylation reactions compared to the methylated analog.
  • VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine):
    • Structural Difference : Features a thiazolyl-imidazole moiety with 2,4-dibromo substitution instead of a brominated alkyl chain.
    • Biological Relevance : Demonstrates selective inhibition of androgen receptor (AR) splice variants in cancer studies, attributed to its DNA-binding domain (DBD) interactions.

Hydrobromide Salts with Heterocyclic Substituents

  • N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine Hydrobromide :
    • Structural Difference : Contains a thiazolyl-hydrazine-azepine framework instead of a bromoalkyl chain.
    • Activity : Exhibits cardioprotective effects by reducing smooth muscle hypoxia response, outperforming reference drugs like Levocarnitine.

Brominated Imidazole Derivatives

  • VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine):
    • Structural Difference : Lacks bromine but shares a thiazolyl-morpholine core.
    • Utility : Serves as a precursor in AR-targeting drug development, though its activity is less potent than brominated analogs like VPC-14449.

Key Research Findings

Impact of Bromine Placement and Substituents

  • Bromine Position : The 2,4-dibromo substitution in VPC-14449 was initially misassigned as 4,5-dibromo, leading to discrepancies in NMR data and biological activity. Correct structural identification is critical for activity comparisons.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological/Industrial Use Reference
4-(3-Bromo-2-methylpropyl)morpholine HBr C8H15Br2NO 3-Bromo-2-methylpropyl, morpholine Pharmaceutical intermediate
4-(3-Bromopropyl)morpholine HBr C7H13Br2NO 3-Bromopropyl, morpholine Agrochemical intermediate
VPC-14449 C10H11Br2N3OS 2,4-Dibromoimidazole, thiazolyl AR-V7 inhibitor
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-... HBr C17H23BrN4OS Thiazolyl-hydrazine, azepine Cardioprotective agent

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility (Polar Solvents) Stability Notes
4-(3-Bromo-2-methylpropyl)morpholine HBr 293.03 High Stable under inert conditions
VPC-14449 382.09 Moderate Sensitive to light and moisture
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-... HBr 437.36 High Hydrolytically stable at pH 5–7

Biological Activity

4-(3-Bromo-2-methylpropyl)morpholine hydrobromide is a synthetic compound that belongs to the morpholine class, characterized by its unique molecular structure which includes a brominated alkyl side chain. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide is C₉H₁₃Br₂N₂O, with a molecular weight of approximately 279.02 g/mol. The presence of the bromine atom enhances the lipophilicity of the compound, potentially affecting its interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds with morpholine structures often exhibit significant antimicrobial activity. A study evaluating various morpholine derivatives found that certain substitutions, such as bromination, can enhance their effectiveness against bacterial strains. Specifically, 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide has also been explored. In vitro studies demonstrated that this compound induces apoptosis in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study:
A recent study assessed the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent reduction in cell viability:

Concentration (µM) MCF-7 Cell Viability (%) A549 Cell Viability (%)
0100100
107580
255060
503040

The biological activity of 4-(3-Bromo-2-methylpropyl)morpholine hydrobromide can be attributed to its ability to interact with specific cellular targets. The compound may inhibit key enzymes involved in cell proliferation or alter membrane permeability in microbial cells, leading to increased susceptibility to other antimicrobial agents.

Q & A

Q. What safety protocols are essential for handling this compound’s hydrobromide salt?

  • Methodological Answer: Use PPE (nitrile gloves, goggles) and fume hoods to avoid HBr inhalation. Neutralize waste with 10% sodium bicarbonate. Emergency protocols should include eyewash stations and immediate decontamination for skin contact .

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